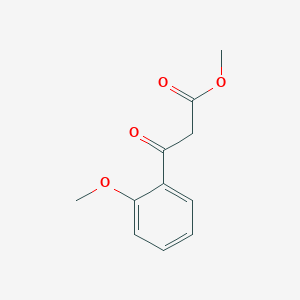












|
REACTION_CXSMILES
|
C[Si](N[Si](C)(C)C)(C)C.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][C:16](OC)=[CH:15][CH:14]=1)=[O:12].[CH3:21][O:22][C:23](=[O:26])OC.Cl.C1C[O:31][CH2:30]C1>CCOC(C)=O>[CH3:21][O:22][C:23](=[O:26])[CH2:10][C:11]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[O:31][CH3:30])=[O:12]
|


|
Name
|
|
|
Quantity
|
158.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
N-butyl lithium
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
51.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
87 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred at −78° C. for 3 h
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
to stir overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
with warming to room temperature
|
|
Type
|
WASH
|
|
Details
|
washed three times with 400 mL of 10% HCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a silica gel plug
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuum
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC(=O)C1=C(C=CC=C1)OC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 65.09 g | |
| YIELD: PERCENTYIELD | 91.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |